(3-(4-ETHOXY-PHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YLOXY)-ACETIC ACID ETHYL ESTER
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Overview
Description
(3-(4-ETHOXY-PHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YLOXY)-ACETIC ACID ETHYL ESTER is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-ETHOXY-PHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YLOXY)-ACETIC ACID ETHYL ESTER typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromenone core: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions.
Acylation: The final step involves the acylation of the chromenone core with acetic acid ethyl ester under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(4-ETHOXY-PHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YLOXY)-ACETIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction yields alcohols.
Scientific Research Applications
(3-(4-ETHOXY-PHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YLOXY)-ACETIC ACID ETHYL ESTER has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-(4-ETHOXY-PHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YLOXY)-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: This compound has a similar aromatic structure but differs in its functional groups and reactivity.
Steviol glycoside: While structurally different, this compound shares some similarities in terms of its biological activity.
Uniqueness
(3-(4-ETHOXY-PHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YLOXY)-ACETIC ACID ETHYL ESTER is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[3-(4-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-4-25-15-6-8-16(9-7-15)29-22-14(3)28-19-12-17(10-11-18(19)21(22)24)27-13-20(23)26-5-2/h6-12H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOGFLLGMNEURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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